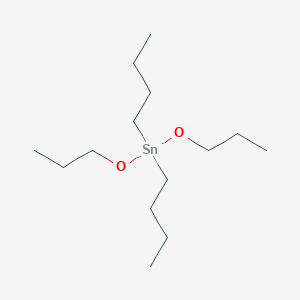
Dibutyl(dipropoxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl(dipropoxy)stannane is an organotin compound that features a tin atom bonded to two butyl groups and two propoxy groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Dibutyl(dipropoxy)stannane can be synthesized through the reaction of dibutyltin dichloride with propyl alcohol in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to facilitate the substitution of chlorine atoms with propoxy groups. The general reaction scheme is as follows:
(C4H9)2SnCl2+2C3H7OH→(C4H9)2Sn(OC3H7)2+2HCl
Industrial Production Methods
On an industrial scale, organotin compounds like this compound are often produced by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds. The reaction is typically carried out using Grignard reagents or alkylaluminum compounds, which are more cost-effective and scalable for large-scale production .
化学反応の分析
Types of Reactions
Dibutyl(dipropoxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The propoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with alcohols or phenols in the presence of a base can lead to substitution of the propoxy groups.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Dibutyltin hydride
Substitution: Various alkoxy or aryloxy stannanes
科学的研究の応用
Dibutyl(dipropoxy)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC)
作用機序
The mechanism by which dibutyl(dipropoxy)stannane exerts its effects involves coordination of the tin atom with various molecular targets. The tin atom can form bonds with oxygen, nitrogen, and sulfur-containing compounds, facilitating catalytic and biological activities. The compound’s ability to interact with cellular components makes it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin dilaurate
Uniqueness
Dibutyl(dipropoxy)stannane is unique due to its specific combination of butyl and propoxy groups, which confer distinct chemical properties and reactivity. Compared to other dibutyltin compounds, this compound offers a different balance of hydrophobicity and steric effects, making it suitable for specialized applications in synthesis and catalysis .
特性
CAS番号 |
3349-35-7 |
|---|---|
分子式 |
C14H32O2Sn |
分子量 |
351.11 g/mol |
IUPAC名 |
dibutyl(dipropoxy)stannane |
InChI |
InChI=1S/2C4H9.2C3H7O.Sn/c2*1-3-4-2;2*1-2-3-4;/h2*1,3-4H2,2H3;2*2-3H2,1H3;/q;;2*-1;+2 |
InChIキー |
UHPZGYUGTLLMFS-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(OCCC)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


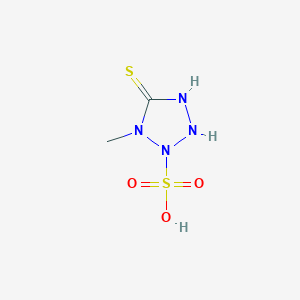


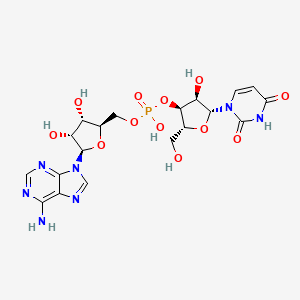
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
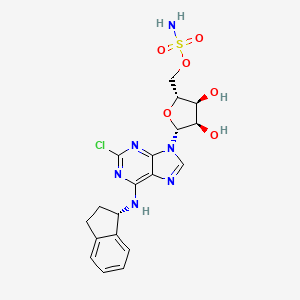
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
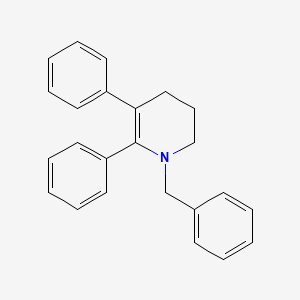
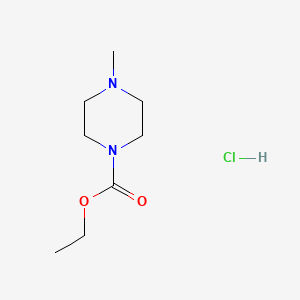
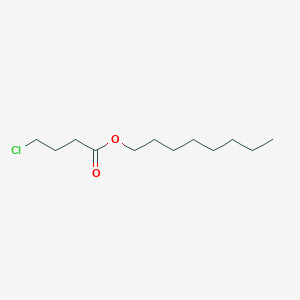
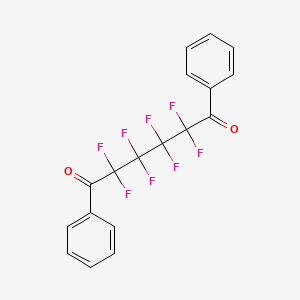
![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)
